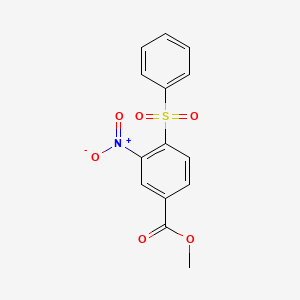

甲基-3-硝基-4-(苯基磺酰)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

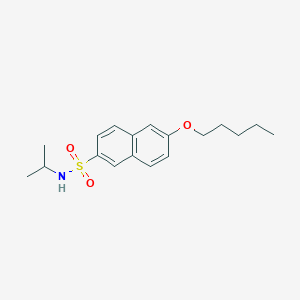

The synthesis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate and related compounds involves multiple steps, including nitration, oxygenation, and sulfonation. The synthesis process typically yields high purity products, indicating effective methodologies for producing these compounds. For example, the synthesis of related sulfonyl derivatives demonstrates the versatility and efficacy of the sulfonation process in introducing sulfonyl groups into aromatic compounds (El-Bardan, 1992).

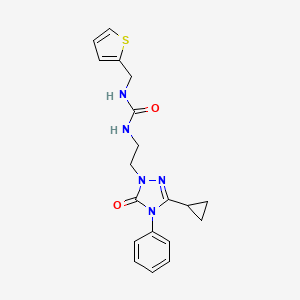

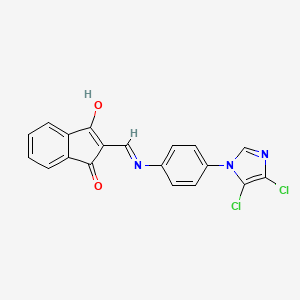

Molecular Structure Analysis

The molecular structure of Methyl 3-nitro-4-(phenylsulfonyl)benzoate features intriguing aspects, such as hydrogen bonding, which contributes to its stability and reactivity. Studies reveal complex sheets and chains formed through hydrogen bonds in isomeric forms, highlighting the importance of molecular geometry in determining the compound's properties and interactions (Portilla et al., 2007).

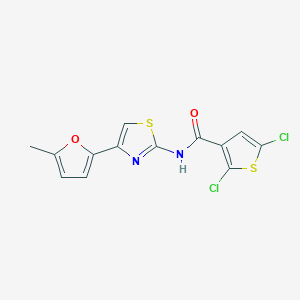

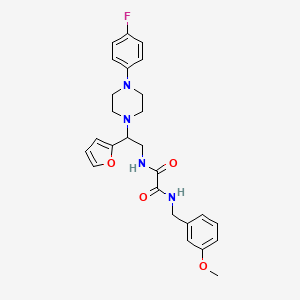

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including ring-opening and ring-forming processes, which enable the synthesis of novel derivatives. The presence of the nitro and phenylsulfonyl groups facilitates diverse reactions, leading to the formation of complex structures with potential applications in different fields (Bianchi et al., 2003).

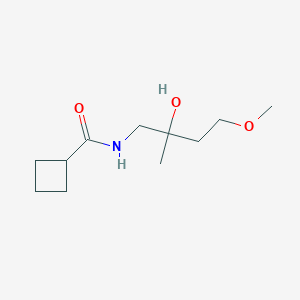

Physical Properties Analysis

The physical properties of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, such as thermal stability, are crucial for its handling and application. Studies on related compounds show that the thermal stability can be determined through techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into the compound's behavior under various conditions (Sarojini et al., 2013).

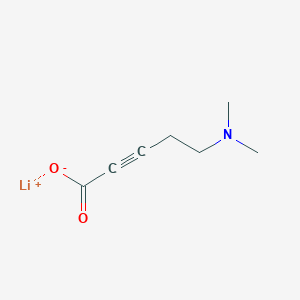

Chemical Properties Analysis

The chemical properties, including reactivity and interaction potential, are influenced by the compound's molecular structure. For instance, the electronic structure and hyper conjugative interactions play a significant role in determining the reactivity of the compound. Studies employing density functional theory (DFT) provide valuable information on these aspects, aiding in the understanding of the compound's chemical behavior (Sarojini et al., 2013).

科学研究应用

合成和光谱分析

已合成并分析了甲基3-硝基-4-(苯磺酰基)苯甲酸酯及相关化合物的结构特性。这些分析涉及红外光谱、核磁共振和质谱,以证明这些酯的结构。一项特定研究聚焦于合成、光谱研究以及烷基[(取代苯磺酰基)-甲基]-3-硝基苯甲酸酯及其亚砜衍生物中碳-硫键裂解现象,突显了这些化合物在不同条件下的化学多样性和反应性(El-Bardan, 1992)。

分子结构和氢键

研究已深入探讨类似于甲基3-硝基-4-(苯磺酰基)苯甲酸酯的化合物的分子结构和氢键模式。研究表明,这些分子通过各种氢键连接成复杂的片状或链状结构,展示了可能影响这些物质物理性质和反应性的复杂分子间相互作用(Portilla et al., 2007)。

环开合/环形成协议

该化合物已被用作环开合/环形成协议中的前体,旨在合成环融合芳香族或杂环芳香族化合物。这种应用展示了它在创造可能难以通过传统方法合成的复杂有机分子方面的潜力。一项研究展示了甲基3-硝基-4-(苯磺酰基)苯甲酸酯衍生物在一个包括热电环重排后接着是不可逆的β-消除的总体协议中的应用,导致合成具有特定取代模式的化合物(Bianchi et al., 2003)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-(benzenesulfonyl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALLFXPBUDIJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2483737.png)

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)